molecular formula C18H30O2 B190508 Ximenynic acid CAS No. 557-58-4

Ximenynic acid

Cat. No.: B190508
CAS No.: 557-58-4
M. Wt: 278.4 g/mol
InChI Key: VENIIVIRETXKSV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ximenynic acid, also known as trans-11-octadecen-9-ynoic acid, is a long-chain acetylenic fatty acid . It has been found to have significant effects on the HepG2 human hepatoma cell line . The primary target of this compound is cyclooxygenase-1 (COX-1) , an enzyme involved in the inflammatory response.

Mode of Action

This compound interacts with its target, COX-1, by inhibiting its expression . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. By suppressing COX-1, this compound can potentially reduce inflammation and pain.

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to induce G1/G0 phase arrest in HepG2 cells, inhibiting the expression of CCND3 and CCNE1 genes, and GCN5L2 protein . These genes and proteins are crucial for cell cycle progression, so their inhibition leads to cell cycle arrest. Furthermore, this compound suppresses the expression of angiogenesis-associated genes, including vascular endothelial growth factor (VEGF)-B and VEGF-C .

Pharmacokinetics

It is known that this compound is a component of sandalwood seed oil , which suggests that it may be absorbed and distributed in the body through the consumption of this oil.

Result of Action

The result of this compound’s action is a reduction in cell proliferation and an increase in apoptosis . By inhibiting COX-1 expression and affecting cell cycle progression, this compound can potentially inhibit the growth of HepG2 cells . Additionally, it alters the apoptosis pathway and the expression of angiogenic factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in sandalwood seed oil may affect the bioavailability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Ximenynic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase-1 (COX-1), where this compound selectively inhibits its expression . This inhibition leads to a reduction in the production of pro-inflammatory mediators. Additionally, this compound affects the expression of angiogenesis-associated genes, such as vascular endothelial growth factor (VEGF)-B and VEGF-C . These interactions highlight the compound’s potential in modulating inflammatory and angiogenic pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In HepG2 human hepatoma cells, this compound induces cell cycle arrest and promotes apoptosis . It inhibits the G1/S phase transition by downregulating the expression of cell cycle-associated proteins, including general control of amino acid synthesis yeast homolog like 2 (GCN5L2), cyclin D3, and cyclin E1 . Furthermore, this compound suppresses the expression of anti-apoptosis protein silent information regulator T1 (SIRT1), leading to increased apoptosis . These effects demonstrate the compound’s potential in regulating cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits cyclooxygenase-1 (COX-1), reducing the production of pro-inflammatory mediators . It also downregulates the expression of angiogenesis-associated genes, such as vascular endothelial growth factor (VEGF)-B and VEGF-C . Additionally, this compound affects the expression of cell cycle-associated proteins and anti-apoptosis proteins, leading to cell cycle arrest and apoptosis . These molecular interactions highlight the compound’s potential in modulating inflammatory, angiogenic, and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions . Its long-term effects on cellular function have been studied in vitro and in vivo. In HepG2 cells, this compound’s anti-proliferative and pro-apoptotic effects were sustained over extended periods . These findings suggest that this compound maintains its bioactivity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound was administered at various concentrations to assess its impact on fatty acid metabolism . Higher doses of this compound led to significant reductions in n-9 fatty acids and docosahexaenoic acid (C22:6n-3) levels in the liver and brain . Additionally, this compound downregulated the expression of key enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) . These findings indicate that this compound can modulate lipid metabolism in a dose-dependent manner.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2), which play crucial roles in lipid metabolism . This compound has been shown to suppress the expression of these enzymes, leading to alterations in fatty acid composition . Additionally, this compound affects the levels of n-3 and n-9 fatty acids in the liver and brain, highlighting its role in regulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. This compound is primarily transported through the bloodstream and distributed to different tissues, including the liver and brain . Its localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins. These interactions play a crucial role in determining the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound is crucial for its role in modulating cellular processes and metabolic pathways.

Chemical Reactions Analysis

Types of Reactions: Ximenynic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ximenynic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ximenynic acid is unique due to its conjugated enyne structure, which distinguishes it from other fatty acids. Similar compounds include:

This compound’s unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

Ximenynic acid is a conjugated enyne fatty acid predominantly found in the seeds of plants within the Santalaceae family, particularly in sandalwood oil. Its biological activities have garnered attention due to its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its anti-cancer effects, anti-inflammatory properties, and mechanisms of action as evidenced by various studies.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound, particularly against HepG2 human hepatoma cells. Research indicates that this compound inhibits cell proliferation and induces apoptosis through several mechanisms:

  • Cell Cycle Arrest : this compound has been shown to induce G1/S phase arrest in the cell cycle by downregulating cyclins D3 and E1 and inhibiting GCN5L2 protein expression .
  • Apoptosis Induction : The compound significantly suppresses the expression of the anti-apoptotic protein SIRT1, facilitating pro-apoptotic signaling pathways .
  • Inhibition of Angiogenesis : this compound reduces the expression of angiogenesis-related genes such as VEGF-B and VEGF-C, which are crucial for tumor growth and metastasis .

Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been documented since the 1980s. It inhibits key enzymes involved in the inflammatory process:

  • Cyclooxygenase Inhibition : The compound selectively inhibits COX-1 but not COX-2, leading to decreased production of inflammatory mediators such as thromboxane B2 and prostaglandins .
  • Impact on Arachidonic Acid Metabolism : Studies show that this compound affects the metabolism of arachidonic acid, resulting in lower levels of inflammatory markers in animal models .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-CancerInduces G1/S phase arrest; suppresses SIRT1
Reduces VEGF-B and VEGF-C expression
Induces apoptosis via flow cytometry
Anti-InflammatoryInhibits COX-1 activity
Decreases thromboxane B2 and prostaglandins
Alters arachidonic acid metabolism

Study 1: this compound in HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations (0–150 µM) of this compound. The results demonstrated a significant dose-dependent inhibition of cell viability, with notable changes in cell cycle progression and apoptosis markers . The study concluded that this compound could be a promising candidate for further investigation as an anticancer agent.

Study 2: Anti-Inflammatory Effects in Animal Models

Another study examined the effects of dietary this compound on inflammatory markers in rats. The findings revealed that rats fed a diet enriched with sandalwood seed oil (high in this compound) exhibited significantly lower levels of inflammatory markers compared to those fed conventional oils. This suggests that dietary intake of this compound may confer protective effects against inflammation-related diseases .

Properties

IUPAC Name

(E)-octadec-11-en-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENIIVIRETXKSV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317249
Record name Ximenynic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-58-4
Record name Ximenynic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximenynic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximenynic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ximenynic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-octadec-11-en-9-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYMENYNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ximenynic acid
Reactant of Route 2
Ximenynic acid
Reactant of Route 3
Ximenynic acid
Reactant of Route 4
Reactant of Route 4
Ximenynic acid
Reactant of Route 5
Ximenynic acid
Reactant of Route 6
Ximenynic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.